1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one is a chemical compound that belongs to the benzofuran family, characterized by the presence of a methoxy group at the 6th position and an ethanone group at the 1st position of the benzofuran ring. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring, known for their diverse biological activities and applications in organic synthesis. This specific compound is identified by its CAS number 63272-70-8 and has a molecular weight of 190.19 g/mol .
The synthesis of 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one typically involves two main steps: methoxylation and acylation.
The reactions are generally carried out under controlled temperatures to optimize yield and purity. Common reagents include:
1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one can undergo several chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
The mechanism of action for 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one involves several pathways:
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
The compound's stability and reactivity are influenced by its functional groups, making it suitable for various synthetic applications in organic chemistry .
1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one serves multiple purposes in scientific research:
This compound exemplifies the versatility of benzofuran derivatives in both synthetic chemistry and medicinal applications, highlighting its importance in ongoing research efforts across various scientific disciplines.
Benzofuran heterocycles constitute a privileged scaffold in medicinal chemistry, characterized by a fused benzene and furan ring system that enables diverse structural modifications and biological targeting. Within this chemical class, methoxy-acetyl substituted derivatives represent a structurally distinct and pharmacologically significant subgroup. The specific compound 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one (CAS 63272-70-8) exemplifies this framework, featuring an acetyl moiety at C5 and methoxy group at C6 of the benzofuran nucleus [2]. Research interest in this scaffold stems from its balanced molecular rigidity and synthetic versatility, allowing systematic exploration of structure-activity relationships (SAR) across therapeutic areas. Contemporary studies have identified substituted benzofurans as modulators of critical biological pathways, including bone morphogenetic protein (BMP) signaling in osteoporosis and tubulin dynamics in oncology [4] [10]. The electron-rich nature of the furan ring, combined with hydrogen-bonding capabilities of the carbonyl group, creates a pharmacophore capable of targeted molecular interactions – positioning it as a strategic template for rational drug design against multifactorial diseases requiring polypharmacological approaches.
The structural landscape of 5-acetyl-6-methoxybenzofuran derivatives is systematically characterized by variations in three key domains: (1) benzofuran ring substitution patterns, (2) acetyl group modifications, and (3) methoxy group replacements. The parent compound 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one serves as the foundational scaffold with defined physicochemical properties: molecular weight 190.20 g/mol, molecular formula C₁₁H₁₀O₃, and logP 1.53 [2]. Its planar architecture facilitates π-stacking interactions, while the ketone provides a hydrogen-bond acceptor site critical for target engagement.
Table 1: Core Molecular Descriptors of 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one
Parameter | Value |
---|---|
CAS Registry Number | 63272-70-8 |
IUPAC Name | 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one |
Molecular Formula | C₁₁H₁₀O₃ |
Canonical SMILES | COc1cc2occc2cc1C(C)=O |
InChI Key | MNIGNSKVBYJMLA-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 3 |
Fractional sp³ Carbon (Fsp³) | 0.18 |
Halogenation dramatically alters bioactivity profiles, as evidenced by brominated analogs like methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) which exhibit enhanced cytotoxicity (IC₅₀ 3.5-3.8 μM in A549/HepG2 cells) compared to non-halogenated precursors [10]. Positional isomerism also significantly influences target specificity: 6-methoxy substitution promotes osteogenic activity through BMP-2 upregulation, while 7-methoxy derivatives show divergent biological behaviors [4] [9]. Computational analyses reveal that methoxy group orientation modulates electron density distribution across the fused ring system, thereby altering binding site complementarity.
Table 2: Comparative Bioactivity of Structural Analogues
Compound Modification | Biological Impact | Key Observation |
---|---|---|
Bromination (C5 acetyl) | Cytotoxicity enhancement | IC₅₀ reduction (2-5 fold vs. non-halogenated) |
6-Methoxy → 7-Methoxy shift | Altered target specificity | Loss of osteogenic activity |
Acetyl → Carboxyl replacement | Solubility increase, activity modulation | Reduced cytotoxicity, improved tolerability |
Methoxy → Methoxymethoxy (C6) | Metabolic stability alteration | Extended half-life in microsomal assays |
This scaffold demonstrates remarkable therapeutic versatility, with two primary therapeutic domains emerging from current research: osteoporotic disease management and oncological applications.
Osteoporosis Applications: 6-Methoxybenzofuran derivatives exhibit profound osteogenic activity by upregulating bone morphogenetic protein-2 (BMP-2) expression. In aged SAMP-6 mouse models of senile osteoporosis, derivative I-9 significantly outperformed teriparatide (a clinical osteoporosis therapeutic) in bone mineral density restoration. ScRNA-seq analysis confirmed this compound accelerates bone turnover by increasing osteoblast proportions through BMP-2 mediated pathways – positioning it as a novel anabolic (bone-forming) therapeutic approach distinct from conventional antiresorptive agents [4]. The molecular mechanism involves allosteric modulation of BMP receptor complexes, triggering SMAD-dependent transcription of osteogenic genes.
Table 3: In Vitro Osteogenic Efficacy of Benzofuran Derivatives
Compound | BMP-2 Upregulation | Osteoblast Differentiation | In Vivo Efficacy (SAMP-6 mice) |
---|---|---|---|
Derivative I-9 | +++ (3.8-fold) | ++++ | Superior to teriparatide |
Lead Compound 125 | ++ (2.1-fold) | ++ | Moderate improvement |
Teriparatide (Control) | + (1.5-fold) | +++ | Reference standard |
Oncological Applications: Halogenated derivatives exhibit selective cytotoxicity against malignant cells while sparing normal endothelium (HUVEC). Brominated analog 8 demonstrates potent activity against A549 lung carcinoma (IC₅₀ 3.5 ± 0.6 μM) and HepG2 hepatoma (IC₅₀ 3.8 ± 0.5 μM) through pro-oxidant and pro-apoptotic mechanisms. This compound induces reactive oxygen species (ROS) generation exceeding basal levels by 230%, activates caspase-3/7 (4.1-fold increase), and triggers S/G₂M cell cycle arrest [10]. Crucially, it achieves these effects without disrupting tubulin polymerization – indicating a novel mechanism distinct from antimitotic chemotherapeutics.
Table 4: Biological Activities of 1-(6-Methoxybenzofuran-5-yl)ethanone Derivatives
Therapeutic Area | Molecular Target | Observed Activity | Cellular Outcome |
---|---|---|---|
Osteoporosis | BMP-2 signaling | Transcriptional upregulation (3.8-fold) | Osteoblast differentiation |
Oncology | ROS cascade | 230% basal ROS increase | Apoptosis induction |
Inflammation | IL-6 secretion | 62% reduction in HepG2 cells | Anti-inflammatory modulation |
Cell Cycle | Cyclin B1/CDK1 complex | G₂/M phase arrest (HepG2) | Proliferation inhibition |
Current research methodologies emphasize structure-activity relationship (SAR) deconvolution through systematic structural diversification. Halogenation strategies (particularly bromination) dominate optimization efforts, yielding compounds with enhanced target affinity and cellular potency. For instance, brominated derivatives demonstrate 3-5 fold lower IC₅₀ values compared to non-halogenated analogs in cancer models – attributable to halogen bonding interactions with biological targets and increased membrane permeability [5] [10]. Osteogenic compound optimization employs alternative strategies focused on side chain modifications to improve pharmacokinetic profiles while maintaining BMP-2 induction capabilities.
Critical knowledge gaps persist in four domains:
Future research trajectories should prioritize computational predictive modeling to guide synthetic efforts, particularly in addressing metabolic liabilities and optimizing selective halogen placement. Additionally, prodrug approaches could overcome solubility limitations while maintaining target specificity. The demonstrated IL-6 suppression activity (62% reduction in HepG2 cells) suggests unexplored potential in inflammation-driven pathologies – representing a promising expansion area for this versatile chemotype [10].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: